molecular formula C24H26N2O4S B411216 N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide

N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide

Cat. No.: B411216
M. Wt: 438.5g/mol
InChI Key: SQQHUXXTZXOFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes methoxy, sulfonyl, and anilino groups

Preparation Methods

The synthesis of N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the aniline derivative, followed by sulfonylation and subsequent coupling with the acetamide moiety. Reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, while the methoxy and anilino groups contribute to the compound’s overall stability and reactivity. Pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Compared to other similar compounds, N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5g/mol

IUPAC Name

2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C24H26N2O4S/c1-18-12-14-23(15-13-18)31(28,29)26(21-10-7-11-22(16-21)30-3)17-24(27)25-19(2)20-8-5-4-6-9-20/h4-16,19H,17H2,1-3H3,(H,25,27)

InChI Key

SQQHUXXTZXOFDQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.